

Application Notes: **Biotin-PEG36-acid** in Targeted Drug Delivery Systems

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Compound of Interest

Compound Name: *Biotin-PEG36-acid*

Cat. No.: *B8114255*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG36-acid is a high-purity, heterobifunctional linker designed for the development of targeted drug delivery systems. It comprises three key components: a biotin moiety for active targeting, a long-chain polyethylene glycol (PEG) spacer with 36 ethylene glycol units, and a terminal carboxylic acid group for conjugation. This unique structure makes it an invaluable tool in modern nanomedicine and for creating targeted conjugates like antibody-drug conjugates (ADCs) and small-molecule drug conjugates (SMDCs).

The principle behind its application lies in the high affinity of biotin for biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), which are frequently overexpressed on the surface of various cancer cells, including ovarian, breast, colon, and lung cancers.^{[1][2]} By decorating a drug carrier or therapeutic molecule with **Biotin-PEG36-acid**, the resulting system can selectively bind to and be internalized by these cancer cells, a process known as receptor-mediated endocytosis.^[1] This active targeting strategy enhances the accumulation of the therapeutic payload at the tumor site, thereby increasing efficacy and reducing off-target toxicity.^[3]

The hydrophilic 36-unit PEG chain serves multiple crucial functions. It significantly increases the aqueous solubility of the conjugate, prevents aggregation of nanoparticles, and creates a hydrophilic shield that reduces nonspecific protein binding (opsonization). This "stealth" characteristic helps to prolong systemic circulation time, allowing for greater opportunity for the

targeted carrier to reach the tumor tissue through the enhanced permeability and retention (EPR) effect.^[4] The terminal carboxylic acid provides a versatile handle for covalent conjugation to primary amines on drug molecules, carrier surfaces (e.g., liposomes, polymeric nanoparticles), or proteins via standard chemistries like EDC/NHS coupling.

Key Applications

- Surface Functionalization of Nanoparticles: Liposomes, polymeric nanoparticles (e.g., PLGA), and metallic nanoparticles can be surface-decorated with **Biotin-PEG36-acid** to create tumor-targeting drug carriers.
- Development of Small-Molecule Drug Conjugates (SMDCs): Covalently linking **Biotin-PEG36-acid** to a cytotoxic agent can improve its pharmacokinetics and target it specifically to cancer cells.
- PROTACs Development: The linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to facilitate the targeted degradation of specific proteins within cancer cells.
- Pre-targeting Strategies: The exceptionally strong and specific non-covalent interaction between biotin and avidin/streptavidin ($K_d \sim 10-15 \text{ M}$) can be exploited. In a pre-targeting approach, a streptavidin-conjugated antibody is first administered to localize at the tumor, followed by the administration of a biotinylated therapeutic agent, which then rapidly binds to the tumor-localized streptavidin.

Performance Data of Biotin-PEGylated Drug Delivery Systems

The following tables summarize typical quantitative data from studies utilizing biotin-PEG linkers for targeted drug delivery. While not all studies use the precise PEG36 length, the data provide representative values for long-chain biotin-PEGylated systems.

Table 1: Physicochemical Characteristics of Biotin-Targeted vs. Non-Targeted Nanoparticles

Parameter	Non-Targeted NPs	Biotin-Targeted NPs	Reference
Particle Size (nm)	170 ± 4	180 ± 12	
Polydispersity Index (PDI)	0.11 ± 0.02	0.15 ± 0.04	
Zeta Potential (mV)	-9.7 ± 0.3	-5.0 ± 0.43	
Drug Loading (DL%)	6.76 ± 0.34	7.96 ± 0.15	

| Encapsulation Efficiency (EE%)| 70.09 ± 5 | 87.6 ± 1.5 | |

Table 2: In Vitro Cytotoxicity (IC50) of Targeted vs. Non-Targeted Formulations

Formulation	Cell Line	IC50 (48h)	IC50 (72h)	Reference
Free Drug (Artemisinin)	MCF-7	~200 µg/mL	~150 µg/mL	
Biotin-PEG-PCL				
Micelles (Drug-Loaded)	MCF-7	106.7 µg/mL	49.9 µg/mL	
Free Drug (SN-38)	4T1	0.55 µM	-	
Non-Targeted SN-38 NPs	4T1	0.50 µM	-	

| Biotin-Targeted SN-38 NPs | 4T1 | 0.31 µM | - | |

Table 3: In Vivo Antitumor Efficacy

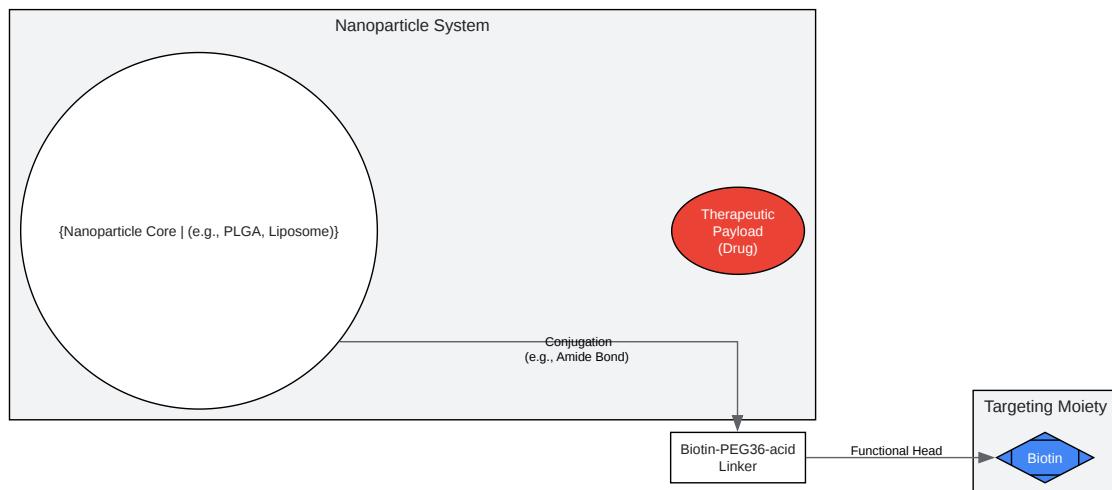
Treatment Group	Final Tumor Volume (mm ³)	Tumor Growth Inhibition	Reference
Control (Saline)	~2150	0%	
Free Drug (Artemisinin)	~76	~96.5%	

| Drug-Loaded Biotin-PEG-PCL Micelles | ~40 | ~98.1% | |

Visualized Workflows and Mechanisms

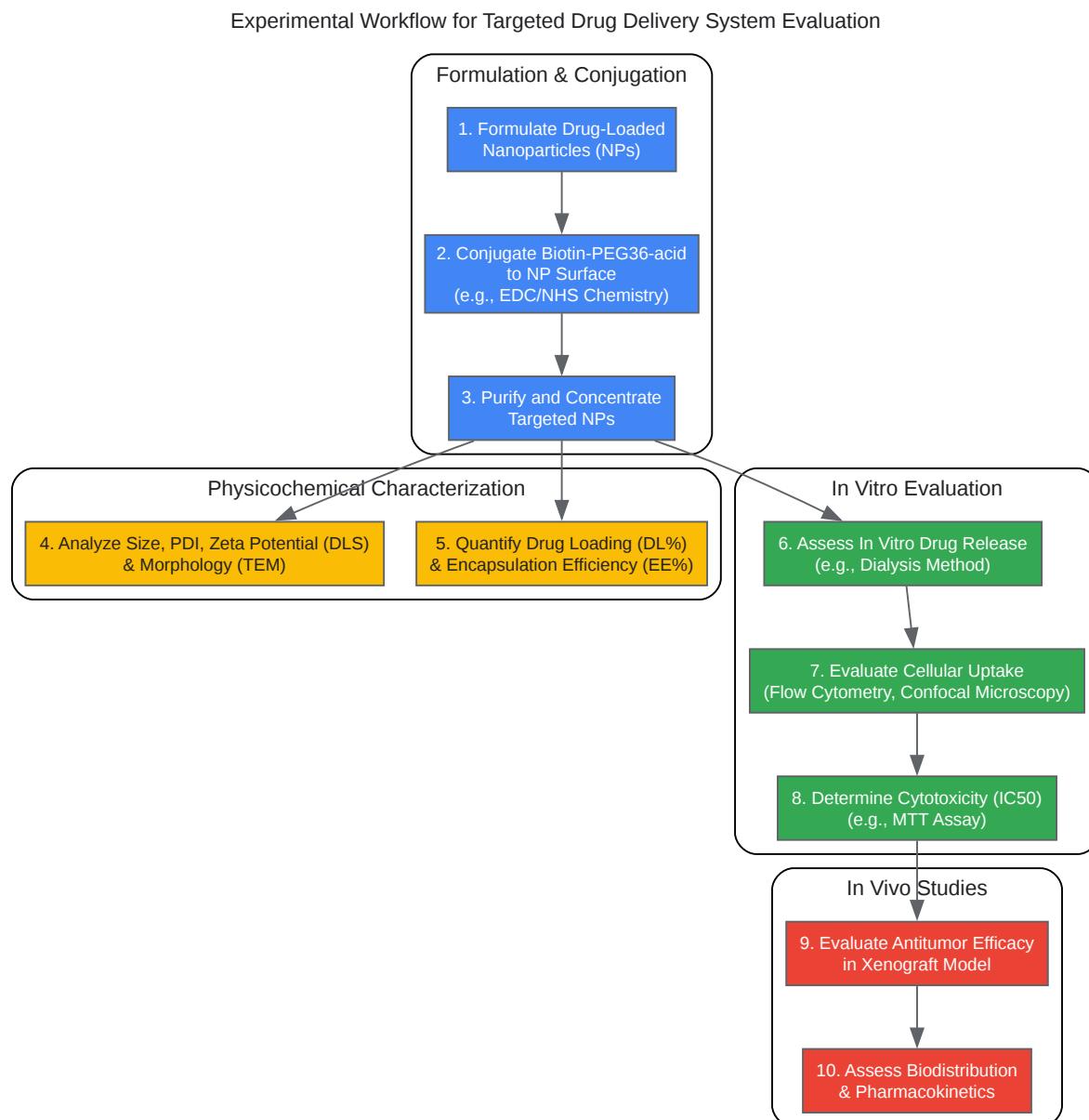
Structure of a Biotin-PEG36-Acid Targeted Nanoparticle

A drug payload is encapsulated within a nanoparticle core, which is surface-functionalized with the Biotin-PEG36-acid linker for active targeting.



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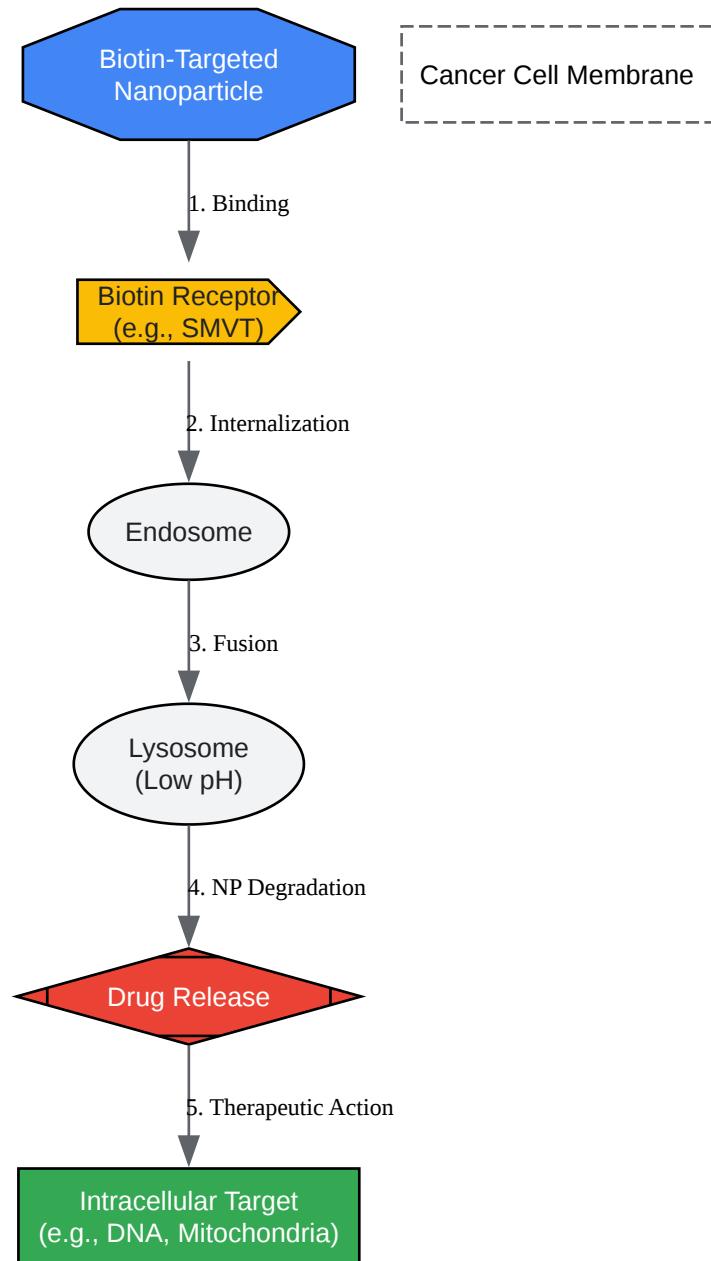
Caption: Structure of a **Biotin-PEG36-Acid** Targeted Nanoparticle.



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Caption: Experimental workflow for targeted drug delivery system evaluation.

Mechanism: Biotin Receptor-Mediated Endocytosis



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Caption: Mechanism of biotin receptor-mediated endocytosis.

Experimental Protocols

Protocol 1: Conjugation of Biotin-PEG36-acid to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of **Biotin-PEG36-acid** to nanoparticles (NPs) that have primary amine groups on their surface (e.g., PEI-coated NPs, chitosan NPs, or amine-modified liposomes) using EDC/sulfo-NHS chemistry.

Materials:

- Amine-functionalized nanoparticles (Amine-NPs)
- **Biotin-PEG36-acid**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-Hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES buffer, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine
- Washing Buffer: PBS
- Anhydrous DMSO or DMF
- Centrifugal filter units (e.g., Amicon® Ultra, with appropriate MWCO)

Procedure:

- Prepare Reagents:
 - Equilibrate all reagents to room temperature before use.
 - Prepare a stock solution of **Biotin-PEG36-acid** (e.g., 10 mg/mL) in anhydrous DMSO.

- Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in cold Activation Buffer. Do not store these solutions.
- Activate **Biotin-PEG36-acid**:
 - In a microcentrifuge tube, add **Biotin-PEG36-acid** solution to Activation Buffer.
 - Add a 2 to 5-fold molar excess of EDC and Sulfo-NHS relative to the amount of **Biotin-PEG36-acid**.
 - Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid group, forming a stable sulfo-NHS ester.
- Conjugation to Nanoparticles:
 - Disperse the Amine-NPs in Coupling Buffer (PBS, pH 7.4). The pH is raised to facilitate the reaction with primary amines.
 - Add the activated **Biotin-PEG36-acid** solution to the nanoparticle suspension. A typical starting molar ratio is 10:1 to 50:1 of linker to available amine groups on the NPs.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator).
- Quench and Wash:
 - Quench any unreacted sulfo-NHS esters by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes.
 - Purify the biotinylated nanoparticles from excess reagents and byproducts. Use centrifugal filter units appropriate for the nanoparticle size.
 - Wash the nanoparticles by centrifuging and resuspending the pellet in Washing Buffer (PBS). Repeat this washing step at least three times.
- Final Resuspension and Storage:

- Resuspend the final purified Biotin-NPs in a suitable buffer (e.g., PBS) for characterization and further use.
- Store the nanoparticle suspension at 4°C. For long-term storage, consider lyophilization or storage in a buffer containing a cryoprotectant at -20°C or -80°C.

Protocol 2: Characterization of Biotinylated Nanoparticles

A. Size, Polydispersity, and Zeta Potential Analysis

- Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
- Procedure:
 - Dilute a small aliquot of the nanoparticle suspension in deionized water or 10 mM NaCl solution to an appropriate concentration (to avoid multiple scattering effects).
 - Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
 - Compare the results of the biotinylated NPs with the precursor non-targeted NPs. A slight increase in size and a change in zeta potential (typically becoming less negative) are expected after successful surface conjugation.

B. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

- Procedure:
 - Lyophilize a known amount of the purified, drug-loaded nanoparticle suspension to obtain the total weight (W_{total}).
 - Dissolve a precisely weighed amount of the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO, DCM) to disrupt the particles and release the encapsulated drug.
 - Quantify the amount of drug in the solution (W_{drug}) using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

- Calculate DLC and EE using the following formulas:

- $DLC (\%) = (W_{Drug} / W_{Total}) \times 100$
- $EE (\%) = (W_{Drug} / W_{Initial\ Drug}) \times 100$, where $W_{Initial\ Drug}$ is the total amount of drug used in the formulation process.

Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay

A. Qualitative Cellular Uptake by Confocal Microscopy

- Note: This requires encapsulating a fluorescent dye (e.g., Coumarin-6) or using a fluorescently-labeled drug.
- Procedure:
 - Seed cancer cells known to overexpress biotin receptors (e.g., HeLa, MCF-7, 4T1) onto glass-bottom dishes and allow them to adhere overnight.
 - Treat the cells with fluorescently-labeled biotin-targeted NPs and non-targeted NPs (as a control) at a specific concentration for 1-4 hours.
 - Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
 - Fix the cells with 4% paraformaldehyde.
 - Stain the cell nuclei with DAPI.
 - Image the cells using a confocal laser scanning microscope. Enhanced fluorescence inside the cells treated with biotin-targeted NPs compared to the control indicates successful receptor-mediated uptake.

B. Quantitative Cellular Uptake by Flow Cytometry

- Procedure:
 - Seed cells in 6-well plates and allow them to adhere.

- Treat the cells with fluorescently-labeled targeted and non-targeted NPs for a defined period (e.g., 2 hours). Include untreated cells as a negative control.
- Wash the cells with PBS, detach them using trypsin-EDTA, and centrifuge to form a cell pellet.
- Resuspend the cell pellet in cold PBS or flow cytometry buffer.
- Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
- Compare the mean fluorescence intensity of cells treated with targeted NPs versus non-targeted NPs to quantify the enhancement in uptake.

C. Cytotoxicity by MTT Assay

- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
 - Treat the cells with serial dilutions of the free drug, drug-loaded non-targeted NPs, drug-loaded biotin-targeted NPs, and empty (drug-free) NPs. Include untreated cells as a control.
 - Incubate the plate for 48 or 72 hours at 37°C.
 - Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
 - Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability (%) relative to the untreated control and determine the IC50 value (the drug concentration that inhibits 50% of cell growth) for each formulation. A lower IC50 for the biotin-targeted NPs indicates enhanced cytotoxicity.

References

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